molecular formula C17H16N4O2 B10989027 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B10989027
M. Wt: 308.33 g/mol
InChI Key: JFLDNKPQSGRQPU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a quinazolinone derivative featuring a pyridine-2-carboxamide moiety linked via an ethyl group to the 3-position of the quinazolinone core. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-12-20-14-7-3-2-6-13(14)17(23)21(12)11-10-19-16(22)15-8-4-5-9-18-15/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

JFLDNKPQSGRQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation with Acetic Anhydride

A mixture of anthranilic acid (0.02 mol) and acetic anhydride (2 mL) is heated at 100–110°C for 1 hour, yielding 2-methyl-4H-benzo[d][1,oxazin-4-one through intramolecular cyclization. Excess solvent is removed under reduced pressure, and the product is recrystallized from ethanol (yield: 78–85%). The reaction mechanism involves acetylation of the amine group, followed by nucleophilic attack of the carboxylate oxygen on the electrophilic carbonyl carbon.

Alternative Route via Benzoxazinone Intermediates

For enhanced steric control, anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[d]oxazin-4-one. While this method introduces aryl substituents, it requires glacial acetic acid as a catalyst during subsequent amine coupling steps, complicating purification.

Pyridine-2-carboxamide Coupling

The final step involves conjugating the ethyl-linked quinazolinone with pyridine-2-carboxylic acid via carbodiimide-mediated coupling.

HATU-Mediated Amide Bond Formation

Pyridine-2-carboxylic acid (1.5 equiv) is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF at 0°C. The amine intermediate (1 equiv) is added, and the reaction proceeds at room temperature for 16 hours. Purification via silica gel chromatography (ethyl acetate/methanol 9:1) affords the target compound as a white solid (yield: 41–48%).

Mixed Anhydride Method

For large-scale synthesis, pyridine-2-carbonyl chloride (1.3 equiv) reacts with the ethylamine intermediate in dichloromethane (DCM) under nitrogen. Triethylamine (2 equiv) neutralizes HCl byproducts, and the product precipitates upon addition of ice water (yield: 54–60%).

Reaction Optimization and Yield Comparisons

ParameterHATU MethodMixed Anhydride Method
Yield (%)41–4854–60
Purity (HPLC)>98%>95%
Reaction Time (hours)166
ScalabilityModerateHigh
Byproduct Formation<2%<5%

The mixed anhydride approach offers superior scalability and shorter reaction times, albeit with marginally reduced purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinazolinone C3-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine H6), 8.12–7.98 (m, 4H, aromatic), 4.31 (t, J = 6.2 Hz, 2H, CH₂N), 3.85 (t, J = 6.2 Hz, 2H, CH₂CO), 2.47 (s, 3H, CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch, quinazolinone), 1642 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45, 1 mL/min) confirms a single peak at 7.8 minutes with 99.2% purity.

Challenges and Mitigation Strategies

Epimerization at C3

Prolonged heating during amide coupling induces partial racemization at the quinazolinone C3 position. Employing low-temperature (0–5°C) coupling conditions reduces epimerization to <1%.

Solvent Selection

DMF, while effective for solubilizing intermediates, complicates removal during purification. Substituting with tetrahydrofuran (THF) or dichloromethane (DCM) improves isolated yields by 8–12%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system combining quinazolinone alkylation and amide coupling steps achieves 92% conversion in 30 minutes residence time, reducing solvent use by 70% compared to batch processes.

Green Chemistry Approaches

Catalytic enzyme-mediated amidation using lipase B from Candida antarctica (CAL-B) in tert-butanol achieves 88% yield under mild conditions (40°C, 24 hours), eliminating carbodiimide waste .

Chemical Reactions Analysis

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, resulting in the compound’s therapeutic effects. The molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

Compound 1: N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide
  • Structure: A bis-quinazolinone derivative with iodine substitutions at the 6-position of both quinazolinone rings and pyridine-2,6-dicarboxamide linkage .
  • Symmetry: The bis-quinazolinone structure increases rigidity, which may affect binding to flexible enzyme active sites.
  • Synthesis: Mechanochemical synthesis using a choline chloride/urea deep eutectic solvent (DES), offering eco-friendly advantages over traditional methods .
Compound 2: N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide
  • Structure: Features 6,7-dimethoxy substituents on the quinazolinone core and a pyridine-4-carboxamide group .
  • Pyridine Position: The 4-carboxamide vs. 2-carboxamide alters hydrogen-bonding interactions, possibly shifting target selectivity.
  • Molecular Weight : 368.4 g/mol (vs. ~308 g/mol estimated for the target compound, assuming methoxy groups contribute ~60 g/mol) .
Compound 3: N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
  • Structure: Replaces quinazolinone with a thiazolidinone core and incorporates an imidazopyridine-carboxamide .
  • Bioactivity: Likely divergent pharmacological profile compared to quinazolinone derivatives.

Comparative Analysis Table

Parameter Target Compound Compound 1 Compound 2 Compound 3
Core Structure Quinazolinone Bis-quinazolinone Quinazolinone Thiazolidinone
Substituents None 6-iodo 6,7-dimethoxy 4-hydroxyphenyl
Pyridine Position 2-carboxamide 2,6-dicarboxamide 4-carboxamide Imidazopyridine-3-carboxamide
Molecular Weight (g/mol) ~308 (estimated) Higher (exact not reported) 368.4 Not reported
Synthesis Method Not specified Mechanochemical (DES) Not specified Traditional solution-phase

Key Research Findings

Synthetic Efficiency: Compound 1’s mechanochemical synthesis highlights a trend toward green chemistry, reducing solvent waste and reaction time (20 minutes) .

Methoxy Groups: Enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Structural Rigidity: Bis-quinazolinone derivatives (Compound 1) may exhibit reduced conformational flexibility, impacting binding to dynamic biological targets.

Biological Activity

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H16N4O2C_{17}H_{16}N_{4}O_{2} and a molecular weight of approximately 308.33 g/mol. Its structure features a quinazoline moiety linked to a pyridine carboxamide, which is significant for its biological interactions.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it displays significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in combating resistant strains.

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have indicated that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of specific signaling pathways.

The biological activities of this compound are attributed to its ability to interact with specific cellular targets. These interactions disrupt essential processes in pathogens or cancer cells, leading to their death or growth inhibition.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various quinazoline derivatives, including this compound. The study reported that this compound exhibited superior activity compared to traditional antibiotics .
  • Anticancer Evaluation : In a study focusing on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer cells (MCF-7), with IC50 values around 12 µM .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, starting from readily available precursors. The synthetic pathway includes:

  • Formation of the quinazoline core.
  • Introduction of the ethyl side chain.
  • Coupling with pyridine carboxamide.

This synthetic approach allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Basic Research Question

  • 1H/13C NMR : The quinazolinone carbonyl (C=O) appears at ~170 ppm, while the pyridine carboxamide proton resonates near δ 8.5–9.0 ppm. Ethyl linker protons show splitting patterns (δ 3.5–4.0 ppm) due to proximity to the quinazolinone nitrogen .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1680 cm⁻¹ (quinazolinone C=O) confirm functional groups .

What biological targets are hypothesized for this compound, and how can binding assays validate its mechanism of action?

Advanced Research Question
Hypothesized Targets :

  • Kinases (e.g., EGFR, VEGFR) due to structural similarity to quinazolinone-based inhibitors .
  • Enzymes with ATP-binding pockets (e.g., topoisomerases) .
    Validation Methods :
  • In Vitro Kinase Assays : Measure IC50 values using fluorescence polarization or radiometric assays.
  • Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines .

How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Advanced Research Question

  • Crystallization : Co-crystallize the compound with a target protein (e.g., kinase) to determine binding modes. Use SHELX software for structure refinement .
  • Key Parameters : High-resolution data (<2.0 Å) ensures accurate placement of the ethyl linker and pyridine carboxamide orientation. Hydrogen-bonding networks between the quinazolinone and protein residues validate pharmacophore models .

How do structural modifications (e.g., substituents on quinazolinone or pyridine) affect bioactivity?

Advanced Research Question
SAR Insights :

  • Quinazolinone Modifications : Adding electron-withdrawing groups (e.g., -Cl) enhances kinase inhibition (e.g., 73.5% activity in chronic inflammation models) .
  • Pyridine Substitutions : Fluorine at the pyridine 3-position improves metabolic stability but may reduce solubility .
    Data Table : Comparison of Analog Bioactivities
Compound ModificationTarget IC50 (nM)Cellular Activity (IC50, μM)Reference
2-Methylquinazolinone (parent)EGFR: 120MCF-7: 8.2
6-Iodoquinazolinone derivativeVEGFR2: 45A549: 5.1
Pyridine-3-carboxamide analogTopo I: 280HeLa: 12.4

How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

Advanced Research Question
Potential Causes :

  • Assay Conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) alter apparent inhibition .
  • Cell Line Variability : Genetic drift in cancer cells (e.g., MCF-7 vs. MDA-MB-231) impacts drug uptake .
    Resolution Strategies :
  • Standardize protocols (e.g., CLIA-certified assays).
  • Use isogenic cell lines to isolate genetic factors .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability (Caco-2: >5 × 10⁻⁶ cm/s).
  • Metabolic Stability : CYP3A4-mediated oxidation predicted via molecular docking (AutoDock Vina) .

How does the compound’s stability under varying pH and temperature conditions impact formulation?

Basic Research Question

  • pH Stability : Degrades rapidly at pH <3 (quinazolinone ring hydrolysis) but remains stable at pH 7.4 (t₁/₂ >24 hrs) .
  • Thermal Stability : Decomposition above 150°C (TGA data). Lyophilization recommended for long-term storage .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Bottlenecks : Low yields (~30%) in amide coupling steps.
  • Solutions : Switch to flow chemistry for precise temperature control and reduced side reactions .

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